molecular formula C20H30O2 B13711977 7,15-Isopimaradien-18-oic acid; Isopimaric acid A; Delta7,15-Isopimaric acid

7,15-Isopimaradien-18-oic acid; Isopimaric acid A; Delta7,15-Isopimaric acid

Cat. No.: B13711977
M. Wt: 302.5 g/mol
InChI Key: MXYATHGRPJZBNA-SSYYCLFMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,15-Isopimaradien-18-oic acid typically involves the extraction from natural sources such as coniferous trees. The compound can be isolated through a series of solvent extraction and chromatographic techniques .

Industrial Production Methods: Industrial production of 7,15-Isopimaradien-18-oic acid involves large-scale extraction from pine resin. The resin is subjected to distillation and purification processes to isolate the desired diterpenoid resin acids .

Chemical Reactions Analysis

Types of Reactions: 7,15-Isopimaradien-18-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,15-Isopimaradien-18-oic acid has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of 7,15-Isopimaradien-18-oic acid involves its interaction with large conductance calcium-activated potassium channels (BK channels). The compound enhances the calcium and voltage sensitivity of the alpha subunit of BK channels, leading to increased potassium efflux. This hyperpolarizes the cell membrane, reducing cellular excitability . Additionally, it acts as an agonist of retinoid X receptors (RXRα, RXRβ, and RXRγ), influencing various cellular pathways .

Comparison with Similar Compounds

Comparison: 7,15-Isopimaradien-18-oic acid is unique due to its specific interaction with BK channels and its role as a retinoid X receptor agonist. While similar compounds like pimaric acid and sandaracopimaric acid share structural similarities, they may not exhibit the same biological activities or potency in modulating ion channels .

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15?,16?,18-,19+,20+/m0/s1

InChI Key

MXYATHGRPJZBNA-SSYYCLFMSA-N

Isomeric SMILES

C[C@@]1(CCC2C(=CCC3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C

Canonical SMILES

CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C

Origin of Product

United States

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